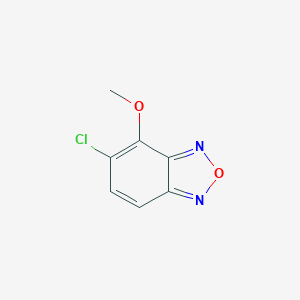

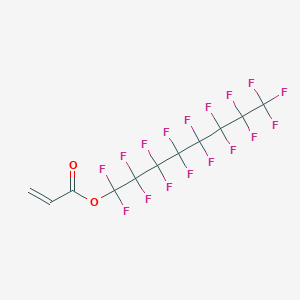

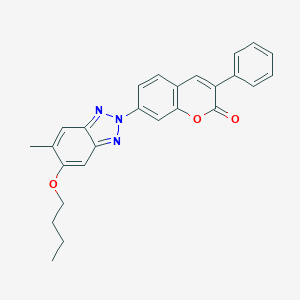

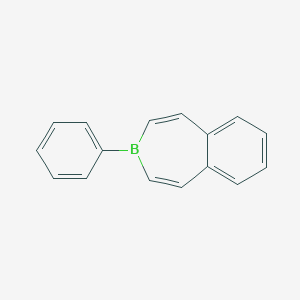

![molecular formula C13H10N2 B095863 4-Methylbenzo[c]cinnoline CAS No. 19174-78-8](/img/structure/B95863.png)

4-Methylbenzo[c]cinnoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a similar compound, 4-methylbenzo[h]cinnoline, has been described in a study . The process involves the cyclization of naphthylamidrazones in the presence of polyphosphoric acid (PPA), which directly produces the target benzo[h]cinnolines. This one-pot synthesis involves intramolecular Friedel–Crafts acylation followed by instant elimination under heating conditions .

Applications De Recherche Scientifique

Photochemical Cyclodehydrogenation : 4-Methylbenzo[c]cinnoline has been produced from substituted azobenzenes through photochemical cyclodehydrogenation. This process seems to involve photochemical disproportionation, with rearrangement products of corresponding hydrazobenzenes also formed (Badger, Drewer, & Lewis, 1963).

Synthesis and Molecular Docking : Novel 4-Methylbenzo[h]cinnolines have been synthesized and evaluated as potential inhibitors of tubulin polymerization. These derivatives indicate potential pharmacological applications, especially in cancer research (Mahmoud et al., 2022).

Mechanism of Carbazole Formation : Studies on the photochemical formation of carbazole from benzo[c]cinnoline reveal 5,6-Dihydrobenzo[c]cinnoline as an intermediate. This research enhances understanding of the photo-induced carbazole formation mechanism (Inoue, Hiroshima, & Miyazaki, 1979).

Topoisomerase I-Targeting Anticancer Agents : Substituted dibenzo[c,h]cinnolines, aza analogues of benzo[i]phenanthridines, show significant topoisomerase I-targeting activity and cytotoxicity, indicating their potential as anticancer agents (Yu et al., 2003).

Electroanalytical Studies : The faradaic impedance of the redox system benzo[c]cinnoline-dihydrobenzo[c]cinnoline in aqueous medium has been studied, providing insights into the electrochemical properties of these compounds (Lelièvre, Plichon, & Laviron, 1980).

Anti-Malarial and Anti-Microbial Activity : 4-Methyl-3-(5-(substituted phenyl)-4, 5-dihydro-1H-Pyrazol-3-yl) Cinnoline-6-Sulfonamide derivatives have shown significant in vitro anti-malarial and anti-bacterial activities, suggesting their potential as anti-microbial agents (Unnissa, Nisha, & Reddy, 2015).

Orientations Futures

Cinnoline-based molecules, which would include 4-Methylbenzo[c]cinnoline, are being studied for their potential pharmacological significance . The development of cinnoline-based molecules is seen as a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .

Propriétés

IUPAC Name |

4-methylbenzo[c]cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-15-13(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIVITDCORELIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzo[c]cinnoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.